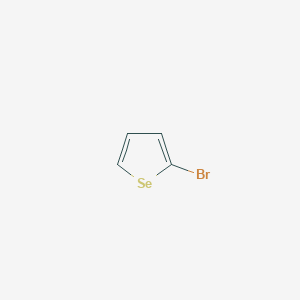
2-Bromoselenofeno
Descripción general
Descripción
2-Bromoselenophene is an organoselenium compound with the molecular formula C₄H₃BrSe It is a derivative of selenophene, where a bromine atom is substituted at the second position of the selenophene ring
Aplicaciones Científicas De Investigación
2-Bromoselenophene has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organoselenium compounds.
Materials Science: Arylated derivatives of 2-Bromoselenophene are used in the development of organic semiconductors and other electronic materials.
Biological Studies:
Mecanismo De Acción
Target of Action
The primary target of 2-Bromoselenophene is the palladium (Pd) catalyst in palladium-catalyzed direct heteroarylations . This compound is used in the preparation of artificial photosynthetic systems for solar energy conversion or for thin film transistor applications .
Mode of Action
2-Bromoselenophene interacts with its target through a series of steps in a catalytic cycle . The first step is the oxidative addition of the 2-bromoselenophene to Pd(0) to afford the Pd(II) intermediate . Then, after elimination of KBr with KOAc, a concerted metalation–deprotonation pathway involving a heteroarene gives a Pd(II) intermediate .
Biochemical Pathways
The biochemical pathways affected by 2-Bromoselenophene involve the coupling of several heteroaromatics using aryl halides as reaction partners . This process is particularly effective for the preparation of bi(hetero)aryls .
Pharmacokinetics
The compound’s reactivity in palladium-catalyzed direct heteroarylations suggests that it may have significant bioavailability .
Result of Action
The result of 2-Bromoselenophene’s action is the formation of 2-heteroarylated selenophenes . These compounds are important in the development of new light-emitting materials .
Action Environment
The action of 2-Bromoselenophene is influenced by environmental factors such as temperature and the presence of other compounds . For example, reactions performed at 130 °C or 110 °C gave the expected arylated selenophene in 55% and 64% yields, respectively, with complete conversions of 2-bromoselenophene . The yield was higher (80%) when the reaction was conducted at 90 °c .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Bromoselenophene can be synthesized through the bromination of selenophene. The typical method involves the reaction of selenophene with N-bromosuccinimide (NBS) in the presence of a solvent such as chloroform. The reaction is usually carried out at room temperature, and the product is purified through standard techniques like column chromatography .
Industrial Production Methods: While specific industrial production methods for 2-Bromoselenophene are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification processes.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromoselenophene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in palladium-catalyzed direct arylation reactions, where the bromine atom is replaced by an aryl group.
Oxidation and Reduction Reactions: While specific examples of oxidation and reduction reactions involving 2-Bromoselenophene are limited, it is likely to undergo such reactions under appropriate conditions.
Common Reagents and Conditions:
Palladium-Catalyzed Arylation: This reaction typically involves the use of palladium acetate (Pd(OAc)₂) as a catalyst, potassium acetate (KOAc) as a base, and dimethylacetamide (DMA) as a solvent.
Major Products:
Arylated Selenophenes:
Comparación Con Compuestos Similares
2-Bromothiophene: Similar to 2-Bromoselenophene, but with a sulfur atom instead of selenium.
2,5-Dibromoselenophene: A derivative with two bromine atoms, which can undergo further functionalization.
Uniqueness: 2-Bromoselenophene is unique due to the presence of selenium, which imparts distinct electronic properties compared to its sulfur analogs. This makes it particularly valuable in the synthesis of materials with specific electronic and optical properties .
Propiedades
IUPAC Name |
2-bromoselenophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrSe/c5-4-2-1-3-6-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDUCRPAYDEXEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[Se]C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrSe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00162839 | |
| Record name | 2-Bromoselenophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00162839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1449-68-9 | |
| Record name | 2-Bromoselenophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001449689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromoselenophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00162839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromoselenophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the limitations of using 2-bromoselenophene in palladium-catalyzed direct arylations?
A1: The research indicates that 2-bromoselenophene exhibits limited reactivity in palladium-catalyzed direct arylations. [] It can only effectively couple with highly reactive heteroarenes to produce 2-heteroarylated selenophenes. This limitation arises from the relatively lower reactivity of the bromine atom in the 2-position of the selenophene ring towards oxidative addition by the palladium catalyst.
Q2: How does the reactivity of 2-bromoselenophene compare to 2,5-dibromoselenophene in palladium-catalyzed direct arylations?
A2: 2,5-Dibromoselenophene demonstrates significantly higher reactivity compared to 2-bromoselenophene in these reactions. [] It readily undergoes coupling with a wider range of thiazole and thiophene derivatives, producing 2,5-di(heteroarylated) selenophenes in high yields. This enhanced reactivity is attributed to the presence of two bromine atoms, which facilitates oxidative addition with the palladium catalyst.
Q3: Can unsymmetrical 2,5-di(hetero)arylated selenophene derivatives be synthesized from 2-bromoselenophene?
A3: While direct arylation of 2-bromoselenophene is limited, the research demonstrates a successful three-step strategy for synthesizing unsymmetrical derivatives. [] This involves sequential catalytic C2 heteroarylation of 2-bromoselenophene, followed by bromination, and finally a catalytic C5 arylation reaction. This approach leverages the initial reactivity of 2-bromoselenophene and introduces a second halogen for further functionalization.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


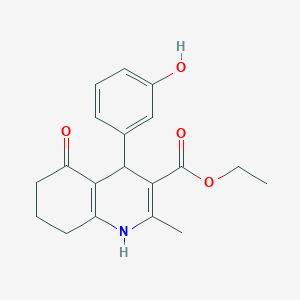
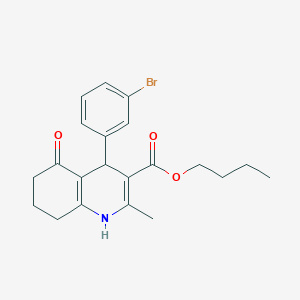
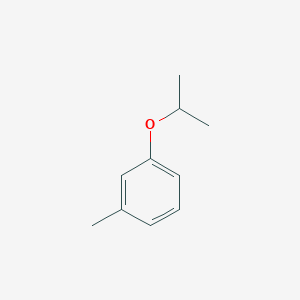

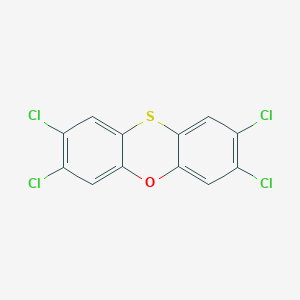
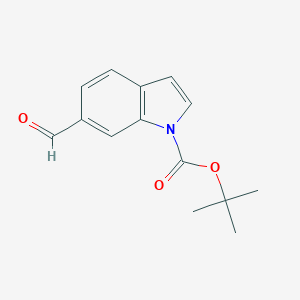
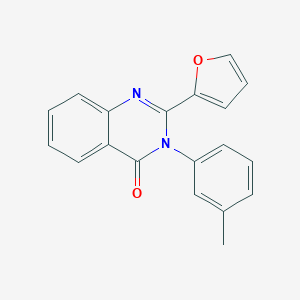


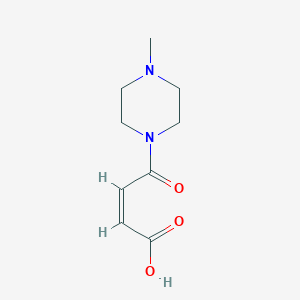
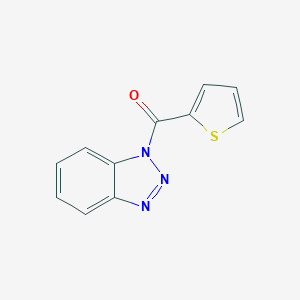
![N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B187585.png)
![3-[(4-Nitrobenzyl)oxy]benzaldehyde](/img/structure/B187586.png)

